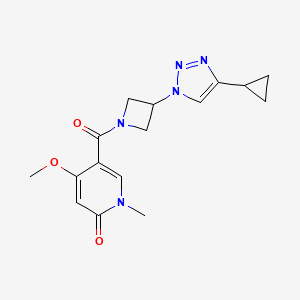

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-19-8-12(14(24-2)5-15(19)22)16(23)20-6-11(7-20)21-9-13(17-18-21)10-3-4-10/h5,8-11H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTMRICKXROIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one represents a novel class of biologically active molecules, particularly within the realm of medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Triazole moiety : A five-membered ring with three nitrogen atoms, known for diverse biological activities.

- Pyridine derivative : Contributes to the compound's pharmacological properties.

Structural Formula

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 318.35 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Purity | ≥95% |

Anticancer Properties

Research indicates that compounds containing triazole and pyridine scaffolds exhibit significant anticancer activity. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis. For example, studies have demonstrated that triazole-containing compounds can effectively halt the cell cycle in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines .

- Mechanism of Action : The anticancer activity is often linked to the compound's ability to modulate key signaling pathways such as the c-Met pathway, which is crucial for tumor growth and metastasis. Inhibitors targeting c-Met have shown promise in clinical trials for various cancers .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. For instance:

- Bacterial Inhibition : Triazole derivatives have been reported to exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups enhances their membrane permeability, increasing efficacy .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole-based compounds have shown potential in other therapeutic areas:

- Antiviral Activity : Some studies suggest that triazole derivatives can inhibit viral replication by interfering with viral enzymes .

- Anti-inflammatory Effects : Certain triazole compounds have been noted for their ability to reduce inflammation in animal models .

Case Study 1: Anticancer Activity

In a study evaluating a series of triazole derivatives, one compound demonstrated an IC50 value of 0.005 µM against c-Met kinases. This compound was found to significantly reduce tumor size in xenograft models of non-small cell lung cancer .

Case Study 2: Antimicrobial Efficacy

Another study tested various triazole derivatives against Candida albicans, revealing minimum inhibitory concentrations (MICs) ranging from 12.5 µg/ml to 25 µg/ml. These results underscore the potential of triazole compounds as antifungal agents .

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | 0.005 µM |

| Antimicrobial | E. coli | 15 µg/ml |

| Antifungal | C. albicans | 12.5–25 µg/ml |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole and triazole show efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-cyclohexyl... | E. coli | 15 |

| N-cyclohexyl... | S. aureus | 18 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies show that it can inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

Fungicidal Properties

The triazole group is known for its fungicidal properties. Research indicates that this compound can be effective against various fungal pathogens affecting crops.

Case Study: Fungicidal Efficacy

| Fungal Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Aspergillus spp. | 200 | 90 |

Plant Growth Promotion

Some studies suggest that this compound may promote plant growth by enhancing nutrient uptake or acting as a growth regulator.

Polymer Synthesis

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Performance

| Polymer Type | Addition (%) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | 5 | 22 |

| Polystyrene | 10 | 30 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Azetidine vs. Pyrazole Linkers : The azetidine ring in the target compound introduces steric constraint and basicity, which may enhance target engagement compared to the more planar pyrazole linkers in 8o–8q .

- Triazole Positioning: The 4-cyclopropyltriazole in the target compound differs from the 5-methyl-1-phenyltriazole in ’s antitumor agents.

- Pyridinone vs. Pyrimidinone Cores: The pyridin-2(1H)-one moiety in the target compound is less electron-deficient than pyrimidinones (e.g., 4i–4j in ), possibly altering solubility and binding interactions .

Q & A

Q. How can researchers optimize the synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including:

- Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Azetidine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between azetidine and pyridinone precursors .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .

- Yield enhancement : Controlled temperature (reflux in THF at 70°C) and inert atmosphere (N₂) to minimize side reactions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, triazole, and azetidine moieties) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching calculated mass) .

- X-ray crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the azetidine-carbonyl junction .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors associated with the triazole-azetidine pharmacophore (e.g., kinase inhibition assays based on structural analogs ).

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .

Advanced Research Questions

Q. What strategies can resolve contradictions in SAR data between this compound and its structural analogs?

- Methodological Answer :

- Substituent scanning : Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and compare bioactivity .

- Computational modeling : Molecular docking (AutoDock Vina) to assess binding affinity differences at target sites (e.g., ATP-binding pockets) .

- Meta-analysis : Cross-reference published data on triazole-azetidine hybrids to identify consensus trends in bioactivity .

Q. How can researchers assess the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–8) at 37°C for 24 hours; monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Light/heat stability : Accelerated stability studies (ICH guidelines) with storage at 40°C/75% RH for 4 weeks .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Omics approaches : Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

- Chemical proteomics : Use of biotinylated probes to pull down target proteins from cell lysates .

- Kinase profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibited kinases .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell lines/passage numbers and reagent batches .

- Dose-response validation : Compare IC₅₀ values across multiple assays (e.g., MTT vs. ATP-luminescence) .

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance of observed differences .

Q. What computational tools can predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR models : Use EPI Suite or TEST software to estimate biodegradability and ecotoxicity .

- Molecular dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil/water partitioning) .

Comparative Analysis

Q. How does the bioactivity of this compound compare to structurally related pyrazole-thiazolidinone hybrids?

- Methodological Answer :

- Head-to-head assays : Test alongside analogs (e.g., thiazolidinone derivatives from ) under identical conditions.

- Structural determinants : Highlight the role of the cyclopropyl group in enhancing membrane permeability vs. methyl substituents in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.